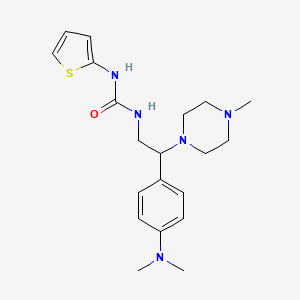

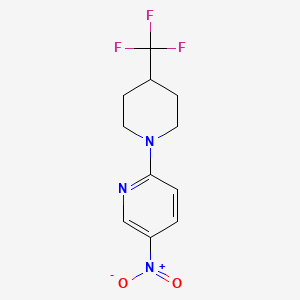

![molecular formula C21H21N5O3S2 B2882745 N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 873002-06-3](/img/structure/B2882745.png)

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antifungal Properties : Research on related pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Hassan, 2013).

Anti-asthmatic Activities : Omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, a category related to the compound , have shown significant ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating potential use in asthma treatment (Kuwahara et al., 1997).

Antitumor Activity : Some N‐[6‐indazolyl]arylsulfonamides, sharing a core structural similarity, have demonstrated antiproliferative and apoptotic activities against human tumor cell lines, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Abbassi et al., 2014).

Chemical Synthesis and Molecular Structure

Synthesis of Heterocyclic Compounds : The research into the synthesis of various heterocyclic compounds from related precursors offers insights into the structural flexibility and reactivity of triazolo[4,3-b]pyridazine derivatives, providing pathways to new chemical entities with potential biological activities (Sallam et al., 2021).

Molecular Docking Studies : Studies involving molecular docking of sulfonamide moieties indicate potential as Cyclooxygenase (COX-2) inhibitors, suggesting applications in developing treatments for conditions like inflammation and cancer (Hassan, 2014).

Advanced Materials and Synthesis Techniques

Novel Synthesis Methods : Research into the facile synthesis of benzotriazole derivatives using peptide coupling agents in water medium demonstrates innovative approaches to synthesizing complex molecules efficiently and sustainably (Liu et al., 2012).

Visible Light Photocatalysis : The use of visible light to initiate trifluoromethylation of ethynylbenzenesulfonamides highlights advancements in photocatalytic techniques for constructing sulfonamide-based cyclic compounds, potentially expanding the toolkit for chemical synthesis (Xiang et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for their potential applications

Mode of Action

Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They work by inhibiting enzymes, including PARP-1 and EGFR, which are involved in cancer progression .

Biochemical Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, affecting multiple biochemical pathways

Result of Action

Compounds with similar structures have been studied for their potential applications in various fields

Action Environment

The synthesis and study of similar compounds have been influenced by various factors

Properties

IUPAC Name |

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S2/c1-29-17-7-9-18(10-8-17)31(27,28)22-14-13-20-24-23-19-11-12-21(25-26(19)20)30-15-16-5-3-2-4-6-16/h2-12,22H,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXQVFLHAXEFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2882664.png)

![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)

![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)

![3,4,5-trimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2882674.png)

![N-(3,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882677.png)

![6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2882678.png)

![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2882683.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)